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molecular formula C7H8N2O2 B131206 4,6-Dimethylpyrimidine-5-carboxylic acid CAS No. 157335-93-8

4,6-Dimethylpyrimidine-5-carboxylic acid

Cat. No. B131206
M. Wt: 152.15 g/mol
InChI Key: SBJRXHBKPCHGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07161024B2

Procedure details

The crude methyl 4,6-dimethylpyrimidine-5-carboxylate from the previous example to 20° C. was cooled and water (86 ml) was charged. 25% sodium hydroxide solution (75.5 ml) was charged and the batch was warmed to 50° C. for 90 minutes. The batch was cooled to between −5 and 0° C. and concentrated hydrochloric acid was charged slowly keeping the temperature within the range of −5 to +5° C. until a pH of 1.5 was reached. The batch was agitated for at least one hour at 0° C. The batch was filtered and the product washed with ice cold water (2×43 ml). The batch was dried under vacuum at 40–45° C. Yield of 4,6-dimethylpyrimidine-5-carboxylic acid was 59 g. m. p. 203–204° C., 1H NMR (D2O): δ2.57 (6H, s, CH3), δ9.00 (1H, s, ArH). 13H CMR (D2O): δ170.00, δ164.39, δ151.29, δ133.47, δ20.85. HR-MS; Calculated for C7H9N2O2, m/z=153.0664. Found 153.0667.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
86 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]([O:10]C)=[O:9])=[C:6]([CH3:12])[N:5]=[CH:4][N:3]=1.[OH-].[Na+].Cl>O>[CH3:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([CH3:12])[N:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=NC(=C1C(=O)OC)C
Step Two
Name
Quantity
75.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
86 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The batch was agitated for at least one hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
The batch was cooled to between −5 and 0° C.
CUSTOM
Type
CUSTOM
Details
within the range of −5 to +5° C.
FILTRATION
Type
FILTRATION
Details
The batch was filtered
WASH
Type
WASH
Details
the product washed with ice cold water (2×43 ml)
CUSTOM
Type
CUSTOM
Details
The batch was dried under vacuum at 40–45° C

Outcomes

Product
Name
Type
Smiles
CC1=NC=NC(=C1C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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